4-(1-Chlorobutyl)pyridine
Description
4-(1-Chlorobutyl)pyridine is a pyridine derivative featuring a chlorobutyl substituent at the 4-position of the pyridine ring. Pyridine derivatives with halogen substituents are often studied for their reactivity, biological activity, and applications in materials science. The chlorine atom likely enhances electrophilic substitution reactivity, while the butyl chain may increase hydrophobicity, impacting solubility and intermolecular interactions .
Properties
CAS No. |
126342-37-8 |
|---|---|
Molecular Formula |
C9H12ClN |
Molecular Weight |
169.65 g/mol |
IUPAC Name |
4-(1-chlorobutyl)pyridine |
InChI |
InChI=1S/C9H12ClN/c1-2-3-9(10)8-4-6-11-7-5-8/h4-7,9H,2-3H2,1H3 |
InChI Key |
VMZDDXSUVJWFPO-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=NC=C1)Cl |
Canonical SMILES |
CCCC(C1=CC=NC=C1)Cl |
Synonyms |
Pyridine, 4-(1-chlorobutyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 4-(1-Chlorobutyl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, spectroscopic properties, and computational insights from the evidence.
Substituent Effects on Physicochemical Properties
Key Observations :
- Chlorine vs. Amino groups (e.g., in 4-(1-Aminoethyl)pyridine) enhance nucleophilicity and hydrogen-bonding capacity, influencing solubility and biological interactions .
- Chain Length: The butyl chain in this compound likely increases hydrophobicity compared to shorter chains (e.g., ethyl in 4-(1-Aminoethyl)pyridine), affecting partition coefficients and membrane permeability .
Spectroscopic and Computational Comparisons
Infrared (IR) Spectroscopy :
- C-Cl Stretches: Chlorinated pyridines (e.g., compounds in ) exhibit C-Cl stretches in the 550–850 cm⁻¹ range, absent in amino derivatives.
- NH₂ Stretches: In 4-(1-Aminoethyl)pyridine, NH₂ asymmetric/symmetric stretches appear at 3432–3334 cm⁻¹ (calculated), contrasting with C-Cl vibrations in chlorinated analogs .
Electronic Properties (DFT Calculations) :
Rationale :
- The amino group in 4-(1-Aminoethyl)pyridine contributes to a higher chemical softness (s = 1/η), correlating with lower theoretical toxicity compared to chlorinated derivatives .
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